molecular formula C6H12N2 B174634 (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 133097-95-7

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B174634
CAS No.: 133097-95-7
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-PHDIDXHHSA-N
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Description

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold with two nitrogen atoms at positions 2 and 3. Its stereochemistry is defined by the (1R,4R) configuration, which significantly influences its molecular interactions and biological activity. The compound is typically synthesized as a dihydrobromide or hydrochloride salt to enhance aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576005
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133097-95-7
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The epimerization-lactamization cascade, first reported by Wang et al., utilizes (2S,4R)-4-aminoproline methyl esters as starting materials. Under strongly basic conditions (e.g., KOt-Bu in THF), the C2 epimerization occurs via a keto-enol tautomerization mechanism, followed by intramolecular aminolysis to form the bicyclic lactam intermediate. Key structural requirements include:

  • N-Protective groups : Electron-withdrawing groups (e.g., Boc, Ts) stabilize the transition state during lactamization.

  • Stereochemical alignment : The (2R,4R) configuration post-epimerization enables strain-induced cyclization.

Optimization Parameters

ParameterOptimal ConditionYield Impact
BaseKOt-Bu (2.5 equiv)<72% yield loss with weaker bases
Temperature0°C → RT68% yield at RT vs. 45% at −20°C
SolventTHF15% lower yield in DMF

This method achieves 68% isolated yield with >99% enantiomeric excess (ee) when using Boc-protected substrates. Scalability is demonstrated at 50-g scale without racemization.

Diastereomeric Salt Resolution

Chiral Acid Selection

The racemic 2-methyl-2,5-diazabicyclo[2.2.1]heptane can be resolved using (R)-mandelic acid as a resolving agent. The process involves:

  • Formation of diastereomeric salts in ethanol/water (3:1 v/v) at 5°C

  • Sequential crystallization to isolate the (1R,4R)-isomer

Efficiency Metrics

ParameterValue
Resolution Efficiency45% yield, 98% ee
Throughput8–10 g/batch

This method is limited by its moderate yield but remains valuable for small-scale enantiopure production.

Alternative Synthetic Routes

Reductive Amination Strategy

A three-step sequence starting from norbornene derivatives:

  • Ozonolysis : Cleavage of norbornene to generate diketone intermediates

  • Double reductive amination : Using methylamine and NaBH3CN in MeOH

  • Cyclization : HCl-mediated ring closure at 80°C

StepYieldKey Challenge
185%Over-oxidation side products
263%Diastereomer separation
378%Ring strain minimization

Final product purity reaches 95% after recrystallization (hexane/EtOAc).

Enzymatic Desymmetrization

Recent advances employ lipase-catalyzed kinetic resolution:

  • Substrate: meso-2,5-diazabicyclo[2.2.1]heptane diacetate

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Conditions: Phosphate buffer (pH 7.0), 30°C

MetricValue
Conversion48% (theoretical max)
ee99%
Productivity2.1 g/L/h

This green chemistry approach avoids harsh bases but requires costly enzyme immobilization.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost ($/kg)Environmental Factor (E-factor)
Cascade Reaction3208.2
Salt Resolution89014.7
Reductive Amination41011.3

The cascade reaction dominates commercial synthesis due to its balance of cost and efficiency.

Purification Protocols

  • Crystallization : Iso-propanol/water (1:4) achieves 99.5% purity

  • Chromatography : SiO2 column with EtOAc/MeOH/NH4OH (90:9:1) for analytical samples

Comparative Evaluation of Methods

CriterionCascade ReactionSalt ResolutionReductive Amination
StereoselectivityExcellentGoodModerate
Scalability>100 kg<10 kg50 kg
Operational SimplicityModerateLowHigh
Regulatory ComplianceICH Q3C Class 2Class 3Class 2

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the bicyclic system undergo oxidation under standard conditions. Common oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media yield N-oxide derivatives . For example:
 1R 4R 2 methyl 2 5 diazabicyclo 2 2 1 heptane+KMnO4N Oxide derivative+MnO2\text{ 1R 4R 2 methyl 2 5 diazabicyclo 2 2 1 heptane}+\text{KMnO}_4\rightarrow \text{N Oxide derivative}+\text{MnO}_2
These oxidized products are often intermediates in catalytic applications or further functionalization steps .

Reduction Pathways

While the compound itself is a reduced amine, its derivatives (e.g., imine intermediates) can undergo reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents selectively reduces such intermediates to saturated amines . This is critical in synthesizing hydrogenated analogs for pharmacological studies.

Substitution Reactions

The nitrogen atoms participate in nucleophilic substitution reactions. For instance:

  • Alkylation : Reacting with methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) in the presence of a base forms quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amide derivatives, enhancing solubility for biological testing .

Cyclization and Ring-Opening

Under acidic or basic conditions, the bicyclic structure may undergo ring-opening to form linear diamines, which can re-cyclize into alternative frameworks. For example:
Bicyclic structureHClLinear diamineBaseNew bicyclic product\text{Bicyclic structure}\xrightarrow{\text{HCl}}\text{Linear diamine}\xrightarrow{\text{Base}}\text{New bicyclic product}
This reactivity is leveraged in synthesizing stereoisomers or functionalized derivatives .

Complexation with Metals

The nitrogen lone pairs enable coordination with transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis. Such complexes enhance reactivity in cross-coupling reactions or asymmetric synthesis .

Stereochemical Considerations

The (1R,4R) configuration imposes steric constraints, directing regioselectivity in reactions. For example, alkylation occurs preferentially at the less hindered nitrogen, preserving the bicyclic integrity .

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 200°C, forming volatile amines .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH) .

Scientific Research Applications

Neuropharmacology

One of the most promising applications of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane is in neuropharmacology. Research suggests that this compound may act as a modulator of neurotransmitter systems, particularly in the context of treating neurological disorders such as depression and anxiety. Its ability to selectively bind to certain receptors may lead to fewer side effects compared to traditional pharmacological agents.

Antidepressant Activity

Studies have indicated potential antidepressant-like effects in animal models when administered with this compound. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways, which are critical targets in the treatment of mood disorders.

Building Block for Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives through functionalization reactions. For instance, alkylation or acylation reactions can be performed to modify its chemical properties for specific applications.

Catalysis

This compound has also been explored as a catalyst in organic reactions due to its ability to stabilize transition states and lower activation energies in certain processes. Its application in asymmetric synthesis is particularly noteworthy, allowing for the production of enantiomerically enriched compounds.

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in creating advanced polymeric materials. The incorporation of this bicyclic amine into polymer matrices can enhance mechanical properties and thermal stability.

Nanomaterials

Recent research has also focused on utilizing this compound in the synthesis of nanomaterials. Its unique structural features can facilitate the formation of nanoscale structures with tailored properties for applications in electronics and photonics.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored various derivatives of this compound for their antidepressant activity. The results indicated that specific modifications could enhance serotonin receptor affinity while reducing side effects associated with existing antidepressants.

Case Study 2: Catalytic Applications

In another study focused on synthetic methodologies, researchers demonstrated that this compound could effectively catalyze Michael additions with high enantioselectivity, showcasing its utility in asymmetric synthesis.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₂N₂ (free base)
  • Stereochemistry : Rigid bicyclic structure with fixed nitrogen positions .
  • Solubility : Hydrochloride or hydrobromide salts improve water solubility, critical for drug formulation .
  • Applications: Used as a building block in medicinal chemistry for antitumor agents, antiparasitics, and organocatalysts .
Structural and Functional Analogues

The (1R,4R)-2-methyl derivative is part of a broader class of 2,5-diazabicyclo[2.2.1]heptane (DBH) compounds. Below is a comparative analysis with key analogues:

Compound Structure/Stereochemistry Key Features Applications References
(1S,4S)-2-Methyl-DBH (1S,4S) diastereomer - Mirror-image stereochemistry.
- Similar rigidity but distinct receptor binding.
Asymmetric catalysis, antitumor agents
(1R,4R)-2-Ethyl-DBH Ethyl substituent at N2 - Increased steric bulk.
- Altered solubility (dihydrobromide salt).
Medicinal chemistry intermediates
Piperazine Flexible monocyclic structure - Conformationally flexible.
- Lower binding affinity in rigid targets.
Broad pharmaceutical use
tert-Butyl-DBH-carboxylate Boc-protected (1R,4R) derivative - Enhanced stability for synthetic steps.
- Used in peptide coupling.
Organic synthesis, catalyst preparation
Key Differences

Stereochemistry :

  • The (1R,4R) and (1S,4S) diastereomers exhibit divergent biological activities. For example, in nucleozin analogs, the (1R,4R) isomer showed superior antiviral activity compared to its (1S,4S) counterpart due to optimized receptor interactions .
  • The rigid DBH scaffold outperforms flexible piperazine in binding to conformationally constrained targets, such as influenza virus proteins .

Substituent Effects :

  • Methyl vs. Ethyl: The ethyl-substituted derivative (1R,4R)-2-ethyl-DBH has reduced solubility in polar solvents compared to the methyl analogue, limiting its use in aqueous formulations .
  • Boc Protection: tert-Butyl carbamate derivatives (e.g., (1R,4R)-2-Boc-DBH) are stable intermediates for amine protection in multistep syntheses .

Synthetic Accessibility :

  • (1R,4R)-2-Methyl-DBH is synthesized via epimerization–lactamization cascades or microwave-assisted coupling, achieving yields of 57–97% .
  • In contrast, (1S,4S)-2-methyl-DBH requires chiral resolution from trans-4-hydroxy-L-proline, a less scalable approach .

Medicinal Chemistry
  • Antitumor Activity : DBH derivatives are incorporated into lapatinib analogs to improve solubility and target kinase inhibition. The (1R,4R)-2-methyl derivative enhanced aqueous solubility by 30% compared to piperazine-based compounds .
  • Antiviral Activity : Rigid DBH cores in nucleozin analogs increased binding affinity to influenza nucleoproteins by 5-fold over flexible piperazine .
Catalysis
  • Asymmetric Organocatalysis: (1R,4R)-2-Methyl-DBH derivatives demonstrate moderate enantioselectivity (up to 68% ee) in aldol reactions, though lower than (1S,4S)-configured catalysts .
Limitations
  • Scalability of (1R,4R)-specific syntheses remains challenging compared to racemic mixtures .

Biological Activity

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on its pharmacological effects, synthesis, and potential applications in drug development.

  • IUPAC Name : this compound
  • CAS Number : 133097-95-7
  • Molecular Formula : C6H12N2
  • Molecular Weight : 112.18 g/mol
  • Purity : Typically available at 97% purity .

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound and its derivatives:

1. Antimicrobial Activity

Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit potent antimicrobial properties. In one study, specific derivatives demonstrated significant activity against various bacterial strains, suggesting their potential as antibiotic agents .

2. Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that it may help mitigate oxidative stress and neuronal damage by inhibiting reactive oxygen species (ROS) production .

3. Anti-inflammatory Properties

This compound has shown anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines and mediators involved in the inflammatory response .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including directed ortho metalation techniques that yield high enantioselectivities for various derivatives . These derivatives are crucial for exploring structure-activity relationships (SAR) and optimizing biological activity.

Case Study 1: Antimicrobial Testing

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL depending on the specific derivative used.

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
A0.54
B816
C16>32

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer’s disease, administration of a derivative of this compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Q & A

Q. What are the established synthetic routes for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, and what are their key steps?

The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. A high-yielding route involves:

  • Step 1 : Protection of the hydroxyl group (e.g., using benzoyl chloride or tosyl chloride) .
  • Step 2 : Cyclization via borohydride reduction or borolidine-mediated ring closure to form the bicyclic scaffold .
  • Step 3 : Methylation at the 2-position using iodomethane or methyl bromide under basic conditions (e.g., triethylamine in methanol) .
    Microwave-assisted synthesis (150°C, 0.5 hours) has been employed for derivatives, achieving moderate yields (57–97%) .

Q. How is the stereochemistry and structure of this compound confirmed?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to assign chemical shifts for bridgehead protons (e.g., δ 4.81 ppm for bicyclic protons) and confirm rigidity .
  • X-ray Crystallography : Absolute configuration is validated by comparing NMR data with crystallographically resolved derivatives .
  • Chiral HPLC : Enantiomeric excess (ee) is determined for catalytic applications (e.g., 27% ee in Biginelli reactions) .

Advanced Research Questions

Q. What methodologies are used to enhance enantioselectivity in asymmetric catalysis using this compound?

this compound derivatives have been tested as chiral auxiliaries or organocatalysts. Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates but may reduce ee due to conformational flexibility .
  • Microwave Irradiation : While reducing reaction time (e.g., 8 hours → 0.5 hours), microwave conditions (45°C, 6–7 W) resulted in low yields (42%) and ee (27%), suggesting thermal instability .
  • Derivatization : Introducing bulky substituents (e.g., 3-trifluoromethylphenyl groups) enhances steric hindrance, though improvements in ee remain modest (≤30%) .

Q. How can aqueous solubility of derivatives be improved for pharmacological studies?

  • Structural Modifications : Adding hydrophilic groups (e.g., pyrimidine or bromopyrimidine moieties) via nucleophilic substitution increases polarity .
  • Salt Formation : Dihydrobromide salts of the parent compound exhibit higher solubility in methanol/water mixtures .
  • Co-solvent Systems : Methanol/dichloromethane gradients (0–30% MeOH) are effective for purification without compromising stability .

Q. How do conflicting data on reaction yields and stereoselectivity arise, and how can they be resolved?

Discrepancies often stem from:

  • Reaction Scale : Small-scale microwave syntheses may overestimate yields due to efficient heat transfer, while larger batches face mixing inefficiencies .
  • Protecting Group Effects : Boc-protected intermediates (e.g., tert-butyl carbamate) alter reactivity and steric profiles, leading to variable outcomes in lithiation or alkylation steps .
  • Resolution : Use chiral chromatography or pseudo-enantiomeric ligands to isolate desired stereoisomers and re-evaluate reaction pathways .

Q. What are the limitations of using this scaffold in medicinal chemistry?

  • Conformational Rigidity : While advantageous for target selectivity, the bicyclic structure limits flexibility for binding to dynamic protein sites .
  • Synthetic Complexity : Multi-step synthesis (5–7 steps) with low overall yields (30–60%) hinders large-scale production .
  • Modest Catalytic Activity : Low ee in asymmetric reductions (e.g., propiophenone → 1-phenyl-1-propanol with 27% ee) necessitates further ligand optimization .

Methodological Recommendations

  • Synthetic Protocol : Prioritize microwave-assisted conditions for rapid access to derivatives, but validate yields at scale .
  • Characterization : Combine NMR, LCMS, and X-ray data to unambiguously assign stereochemistry .
  • Catalytic Studies : Screen solvents (e.g., THF vs. DMSO) and temperatures to balance reaction rate and enantioselectivity .

For further details, refer to primary literature on directed lithiation , asymmetric organocatalysis , and solubility enhancement strategies .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

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